6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thieno[3,2-d]pyrimidin-4-amine derivative . It has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The compound has been found to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-4-amine core with a tert-butyl group attached . The exact 3D conformation and crystal structure are not available in the current literature.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the current literature. Its molecular formula is C10H12N2OS .Applications De Recherche Scientifique
Biological Interest
This compound is of biological interest and is part of the Chemical Entities of Biological Interest (ChEBI), a freely available dictionary of molecular entities focused on ‘small’ chemical compounds . It has been manually annotated by a third party, indicating its significance in biological research .
Metabolite of Species
This compound is a metabolite of species, specifically Rattus norvegicus (rat). It has been found in the liver of this species . This suggests that it could be used in studies related to metabolism and pharmacokinetics.
Inhibitor of Mycobacterium tuberculosis bd oxidase
The compound has been identified as an inhibitor of Mycobacterium tuberculosis bd oxidase . This makes it a potential candidate for the development of new drugs for tuberculosis treatment .
Structure-Activity Relationship (SAR) Studies
The compound has been used in structure-activity relationship (SAR) studies . These studies are crucial in medicinal chemistry for the design of new therapeutic agents .
Probe for Mycobacterial Oxidative Phosphorylation Pathway
The compound can be used as a chemical probe for interrogating the function of the mycobacterial oxidative phosphorylation pathway . This could help in understanding the energy metabolism of mycobacteria and in the development of new antimicrobial strategies .
Organic Heterobicyclic Compound
This compound is an organic heterobicyclic compound . This class of compounds is widely used in medicinal chemistry due to their diverse biological activities .
Mécanisme D'action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to produce the energy it needs for survival .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production . This results in energy depletion within the Mycobacterium tuberculosis, affecting its survival .
Pharmacokinetics
The research is ongoing to design new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .
Result of Action
The result of the compound’s action is a decrease in ATP production within the Mycobacterium tuberculosis . This leads to energy depletion within the bacteria, affecting its ability to survive .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis This can affect the compound’s efficacy
Propriétés
IUPAC Name |
6-tert-butyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-20(2,3)16-4-5-17(26)25(23-16)12-14-6-9-24(10-7-14)19-18-15(8-11-27-18)21-13-22-19/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHYHVRBEDSLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.